molecular formula C23H19N3O5 B4995383 2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID

2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID

Cat. No.: B4995383
M. Wt: 417.4 g/mol
InChI Key: SDZRJVCXOGRYLC-UHFFFAOYSA-N
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Description

2-({2-[(2-Furycarbonyl)amino]benzoyl}amino)-3-(1H-indol-3-yl)propanoic acid is a structurally complex compound featuring three key motifs:

  • A furoylcarbamoyl group (2-furycarbonyl linked via an amide bond to a benzoyl moiety).
  • An indole ring system (a bicyclic aromatic structure with a pyrrole ring fused to benzene).
  • A propanoic acid backbone.

Properties

IUPAC Name

2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c27-21(16-7-2-4-9-18(16)25-22(28)20-10-5-11-31-20)26-19(23(29)30)12-14-13-24-17-8-3-1-6-15(14)17/h1-11,13,19,24H,12H2,(H,25,28)(H,26,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZRJVCXOGRYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its furoylcarbamoyl-indole-propanoic acid architecture. Below is a detailed comparison with analogous molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Unique Properties Reference
Target Compound : 2-({2-[(2-Furycarbonyl)amino]benzoyl}amino)-3-(1H-indol-3-yl)propanoic acid Furoylcarbamoyl, indole, propanoic acid ~437.34 (estimated) Amide, carboxylic acid, aromatic heterocycle Potential enhanced metabolic stability due to furan; indole may enable π-π stacking in binding. N/A (hypothetical based on evidence)
2-(2-(Benzyloxycarbonylamino)propanamido)-3-(1H-indol-3-yl)propanoic acid Benzyloxycarbonyl (Cbz), indole, propanoic acid 338.36 Cbz-protected amine, carboxylic acid Improved solubility due to Cbz group; used in peptide synthesis.
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid hydrochloride Halogenated benzyl, propanoic acid 262.68 Chlorine, fluorine, amine hydrochloride Enhanced reactivity and target specificity from halogen atoms.
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid Indole, tert-butoxycarbonyl (Boc), benzyl ~423.45 (estimated) Boc-protected amine, benzyl Boc group enhances stability during synthesis; indole aids in hydrophobic interactions.
2-([(4-Bromophenyl)sulfonyl]amino)-3-phenylpropanoic acid Sulfonyl, bromophenyl, phenylpropanoic acid 384.24 Sulfonamide, bromine Sulfonyl group increases acidity; bromine enhances electrophilicity.

Functional Group Analysis

  • Furoylcarbamoyl vs. Benzyloxycarbonyl (Cbz) :
    The furoylcarbamoyl group in the target compound may offer distinct electronic effects compared to the Cbz group in . Furan’s electron-rich aromatic system could influence binding affinity, while Cbz’s benzyloxy group improves solubility .
  • Indole vs. Pyridine/Phenyl :
    The indole moiety () enables hydrogen bonding via the NH group and π-π interactions, whereas pyridine () introduces basicity, and phenyl groups () contribute hydrophobicity.
  • Halogenated vs. Non-Halogenated Derivatives: Halogen atoms (e.g., Cl, F in ) enhance electronegativity and binding specificity, whereas non-halogenated analogs (e.g., ) prioritize solubility and metabolic stability .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Property Target Compound 2-(2-Cbz-propanamido)-3-indole-propanoic acid 2-[(2-Cl-6-F-benzyl)amino]propanoic acid
Molecular Weight ~437.34 338.36 262.68
LogP (Predicted) ~2.5 ~1.8 ~1.2
Solubility (mg/mL) Low (est.) Moderate (Cbz enhances) High (HCl salt)
Key Interactions π-π stacking (indole), H-bonding (amide) H-bonding (Cbz), hydrophobic (indole) Halogen bonding, ionic (HCl)

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